disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
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Overview
Description
Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound known for its applications in various scientific fields. It is a yellow or tan-yellow powder that is soluble in water, methanol, and dimethyl sulfoxide. This compound is primarily used as a fluorescent dye and an anion transport inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate involves multiple steps. One common method includes the reaction of 4-acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Formation of thiourea derivatives when reacted with amines or thiols.
Oxidation Products: Formation of sulfonic acid derivatives.
Reduction Products: Formation of amine derivatives.
Scientific Research Applications
Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection of various chemical species.
Biology: Employed in immunofluorescence techniques for the detection of specific proteins and other biomolecules.
Medicine: Investigated for its potential use in cancer treatment, glaucoma, heart diseases, and viral diseases due to its ability to inhibit anion transport.
Industry: Utilized in the development of fluorescent markers for various industrial applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of anion transport. It binds to specific molecular targets, such as chloride channels, and blocks the transport of anions across cell membranes. This inhibition can affect various cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid
- 4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid sodium salt
Uniqueness
Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual functionality as a fluorescent dye and an anion transport inhibitor. This dual functionality makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C17H12N2Na2O7S3 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; |
InChI Key |
NPAWAMRXPHRVQY-WTVBWJGASA-L |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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